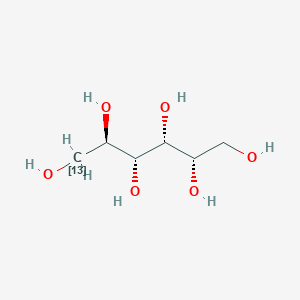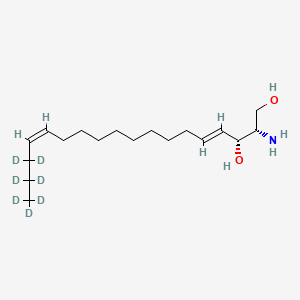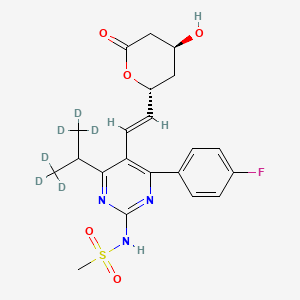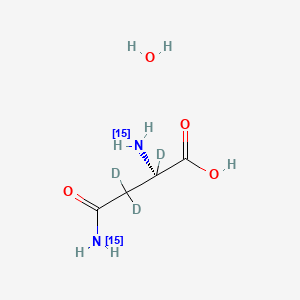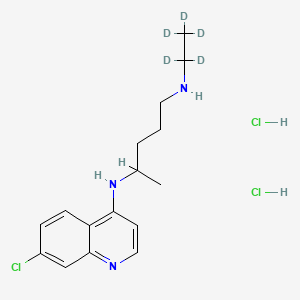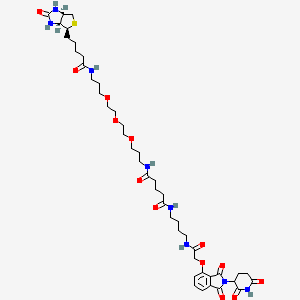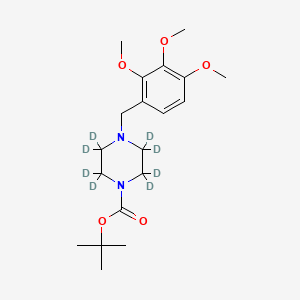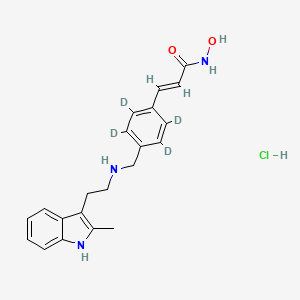
Panobinostat-d4 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Panobinostat-d4 (hydrochloride) is a deuterated form of panobinostat, a potent histone deacetylase inhibitor. It is primarily used as an internal standard for the quantification of panobinostat in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Panobinostat itself is a pan-inhibitor of histone deacetylases, which plays a crucial role in regulating gene expression and maintaining chromatin structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of panobinostat-d4 (hydrochloride) involves several key steps. The commercially available starting material, 4-(chloromethyl)benzaldehyde, is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate via the Wittig–Horner reaction. This intermediate is then condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine to form (E)-methyl 3-[4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methyl)phenyl]acrylate. Finally, a nucleophilic substitution reaction is carried out to generate the desired compound .
Industrial Production Methods
The industrial production of panobinostat-d4 (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. The process involves the use of safer raw materials and reaction conditions to ensure the safety and efficiency of the production .
Analyse Des Réactions Chimiques
Types of Reactions
Panobinostat-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
Panobinostat-d4 (hydrochloride) has a wide range of scientific research applications, including:
Mécanisme D'action
Panobinostat-d4 (hydrochloride) exerts its effects by inhibiting histone deacetylases, which are enzymes responsible for removing acetyl groups from histones. This inhibition leads to an increase in acetylation, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells . The molecular targets include class I, II, and IV histone deacetylases, and the pathways involved are related to gene expression and protein metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to panobinostat-d4 (hydrochloride) include other histone deacetylase inhibitors such as:
Vorinostat: Another histone deacetylase inhibitor used in cancer treatment.
Romidepsin: A cyclic peptide that inhibits histone deacetylases.
Belinostat: A hydroxamic acid-based histone deacetylase inhibitor.
Uniqueness
Panobinostat-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more accurate quantification in analytical applications .
Propriétés
Formule moléculaire |
C21H24ClN3O2 |
|---|---|
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
(E)-N-hydroxy-3-[2,3,5,6-tetradeuterio-4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C21H23N3O2.ClH/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26;/h2-11,22-23,26H,12-14H2,1H3,(H,24,25);1H/b11-10+;/i6D,7D,8D,9D; |
Clé InChI |
UPWMDRRETYJAKD-XYPHOAQUSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1CNCCC2=C(NC3=CC=CC=C32)C)[2H])[2H])/C=C/C(=O)NO)[2H].Cl |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


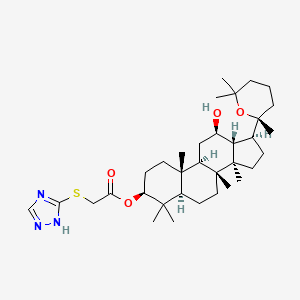

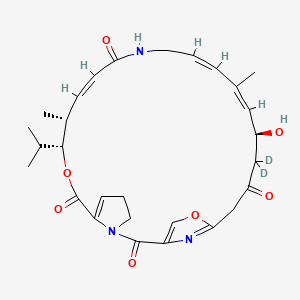
![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)

